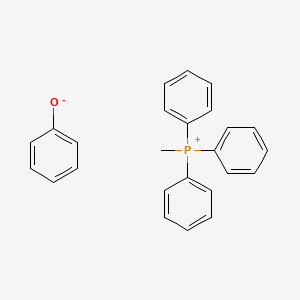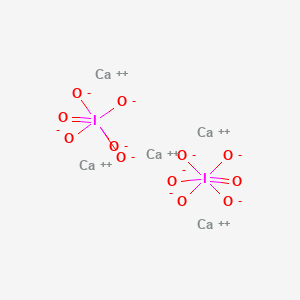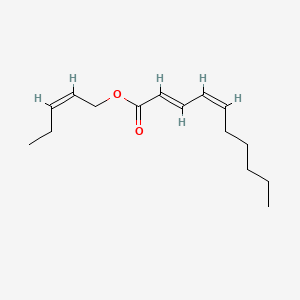
(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate is an organic compound characterized by its unique structure, which includes multiple double bonds with specific geometric configurations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate typically involves the use of specific alkenes and dienes as starting materials. One common method involves the reaction of (Z)-2-pentenyl alcohol with (2E,4Z)-2,4-decadienoic acid under esterification conditions. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. The use of automated systems and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (Z)-2-pentenyl (2E,4Z)-2,4-decadienoic acid, while reduction could produce (Z)-2-pentyl (2E,4Z)-2,4-decadienoate.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms.
Biology
The compound may have applications in biological research, particularly in the study of lipid metabolism and signaling pathways. Its structural similarity to certain natural lipids allows it to be used as a model compound in various biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its effects on cellular processes and its potential as a drug candidate for treating specific diseases.
Industry
Industrially, the compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it valuable in the formulation of perfumes and flavoring agents.
Wirkmechanismus
The mechanism by which (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate exerts its effects involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes involved in lipid metabolism, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-Pentenyl (2E,4Z)-2,4-decadienoate: This isomer differs in the configuration of the double bond at the 2-position.
(Z)-2-Pentenyl (2E,4E)-2,4-decadienoate: This isomer has a different configuration at the 4-position.
(Z)-2-Pentenyl (2Z,4Z)-2,4-decadienoate: Both double bonds have the Z-configuration.
Uniqueness
(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying structure-activity relationships and for developing specialized applications in various fields.
Eigenschaften
CAS-Nummer |
94109-95-2 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
[(Z)-pent-2-enyl] (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h6,9-13H,3-5,7-8,14H2,1-2H3/b10-9-,12-6-,13-11+ |
InChI-Schlüssel |
WQRLQNWZYYQVAR-BFSZIFPZSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\C(=O)OC/C=C\CC |
Kanonische SMILES |
CCCCCC=CC=CC(=O)OCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


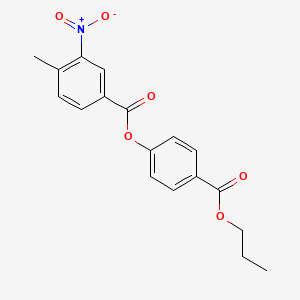
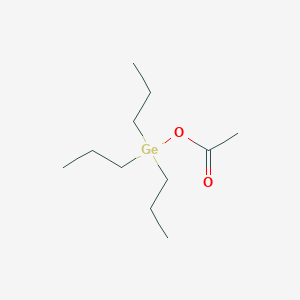
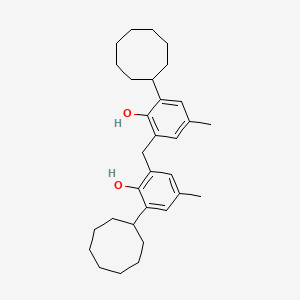
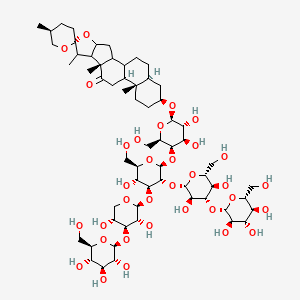
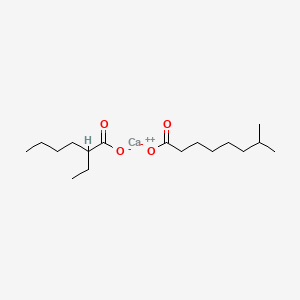
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
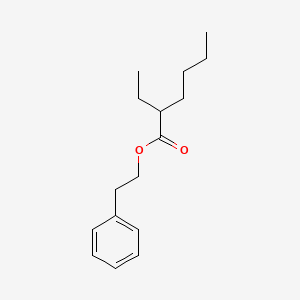
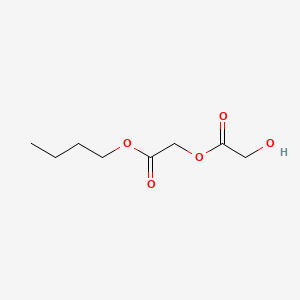

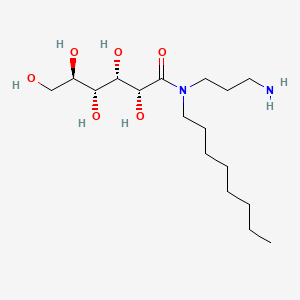
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)

